iMDK

Description

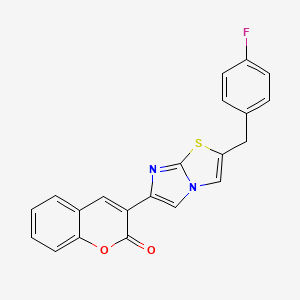

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFKQTWYILKFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of iMDK

This guide provides a detailed overview of the molecular mechanisms of iMDK, a novel small molecule inhibitor, for researchers, scientists, and drug development professionals. It covers its primary activity as a PI3K inhibitor, its paradoxical effects on the MAPK pathway, its synergistic potential with other targeted therapies, and its alternative mechanism involving cell cycle regulation.

Core Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC)

This compound has been identified as a novel inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway.[1][2][3] While its direct molecular targets are not fully elucidated, experimental evidence demonstrates that this compound inhibits the phosphorylation of PI3K and its downstream effector, AKT, confirming its role as a PI3K inhibitor.[1] Originally, this compound was discovered as a small molecule that suppresses the expression of Midkine (MDK), a heparin-binding growth factor implicated in tumorigenesis.[1]

The primary anti-tumor effect of this compound in NSCLC is attributed to its suppression of the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[1][2][3] However, a notable and unexpected consequence of this compound treatment is the compensatory activation of the MAPK/ERK pathway.[1][2] This activation of an alternative tumorigenic pathway is believed to confer resistance to this compound monotherapy, preventing the complete eradication of cancer cells.[1]

This paradoxical effect has led to the rationale of a combination therapy. When this compound is co-administered with a MEK inhibitor, such as PD0325901, a synergistic anti-tumor effect is observed.[1][2][3] The MEK inhibitor blocks the this compound-induced activation of the MAPK/ERK pathway, leading to a dual blockade of two major survival pathways. This combined treatment significantly enhances the induction of apoptosis and suppresses tumor growth in NSCLC models, including those with KRAS mutations.[1]

dot

Caption: this compound inhibits the PI3K/AKT pathway while activating the MAPK/ERK pathway.

Alternative Mechanism of Action in Primary Effusion Lymphoma (PEL)

In the context of primary effusion lymphoma (PEL), an aggressive B-cell non-Hodgkin lymphoma, this compound exhibits a different primary mechanism of action. In PEL cell lines, this compound induces apoptosis by causing cell cycle arrest at the G2/M phase.[4] This effect is achieved through the suppression of the phosphorylated form of cyclin-dependent kinase 1 (p-CDK1), a key regulator of the G2/M checkpoint.[4] The inhibition of CDK1 leads to mitotic catastrophe, characterized by multipolar cell division, and subsequent activation of caspases-3, -8, and -9, culminating in apoptosis.[4] Interestingly, this action appears to be independent of Midkine expression and does not affect other signaling pathways such as JAK-STAT, PI3K-Akt, or NF-κB in PEL cells.[4] This suggests that this compound may also function as a novel CDK1 inhibitor.

dot

Caption: this compound inhibits CDK1, leading to G2/M arrest and apoptosis in PEL cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound, alone and in combination with the MEK inhibitor PD0325901, on NSCLC cells.

Table 1: Effect of this compound on AKT and ERK Phosphorylation in H441 NSCLC Cells

| Treatment | Concentration | Duration | p-AKT Levels | p-ERK1/2 Levels |

| This compound | 0-500 nM | 72 h | Dose-dependent decrease | Increased |

| This compound + PD0325901 | 200 nM this compound, 10-250 nM PD0325901 | 72 h | Suppressed | Dose-dependent decrease |

Data synthesized from immunoblot analysis.[1]

Table 2: Synergistic Effect of this compound and PD0325901 on Apoptosis in H441 Cells

| Treatment | Observation |

| This compound alone | No significant increase in activated caspase-3 |

| PD0325901 alone | No significant increase in activated caspase-3 |

| This compound + PD0325901 | Synergistic increase in activated caspase-3 levels |

| This compound + PD0325901 | Significant increase in TUNEL-positive cells compared to single agents |

Data based on flow cytometry and TUNEL assays.[1]

Table 3: In Vivo Efficacy of this compound and PD0325901 in H441 Xenograft Model

| Treatment Group | Dosage | Outcome |

| Control | Vehicle | Progressive tumor growth |

| This compound | 9 mg/kg/day | Partial tumor growth inhibition |

| PD0325901 | 5 mg/kg/day | Partial tumor growth inhibition |

| This compound + PD0325901 | 9 mg/kg this compound + 5 mg/kg PD0325901 | Significant reduction in tumor volume compared to single agents |

Data from a xenograft mouse model with eight mice per group.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis for Phospho-AKT and Phospho-ERK

This protocol is designed to assess the phosphorylation status of AKT and ERK in NSCLC cells following treatment with this compound and/or PD0325901.

dot

Caption: A typical workflow for Western blot analysis.

Materials:

-

H441 lung adenocarcinoma cells

-

This compound and PD0325901

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Seeding and Treatment: Seed H441 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and/or PD0325901 for 72 hours.

-

Lysate Preparation: Wash the cells twice with ice-cold PBS and then lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of PEL cells treated with this compound.

Materials:

-

PEL cell lines

-

This compound

-

Cell culture medium

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture PEL cells and treat them with the desired concentration of this compound for 12 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. Midkine inhibitor (this compound) induces apoptosis of primary effusion lymphoma via G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of iMDK in the PI3K/AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midkine (MDK), a heparin-binding growth factor, is increasingly implicated in tumorigenesis and therapeutic resistance through its activation of pro-survival signaling pathways. A key pathway activated by MDK is the PI3K/AKT cascade, which is a central regulator of cell growth, proliferation, and apoptosis.[1][2] The small molecule inhibitor, iMDK, has emerged as a promising therapeutic agent that targets MDK. This technical guide provides an in-depth overview of the role of this compound in modulating the PI3K/AKT signaling pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated molecular interactions.

Introduction to the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as protein kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated. Activated AKT then phosphorylates a plethora of downstream substrates, ultimately leading to the inhibition of apoptosis and the promotion of cell survival and proliferation.

This compound: A Novel Inhibitor of Midkine

This compound is a novel small molecule compound identified as an inhibitor of the growth factor Midkine (MDK).[2] MDK is a heparin-binding growth factor that is highly expressed in numerous malignancies and is known to activate the PI3K/AKT pathway, thereby promoting tumor cell survival.[1][2] this compound exerts its effects by suppressing the endogenous expression of MDK.[2] This inhibitory action is specific, as this compound does not significantly affect the expression of other growth factors such as pleiotrophin (PTN) or vascular endothelial growth factor (VEGF).[2] The targeted inhibition of MDK by this compound leads to the downstream suppression of the PI3K/AKT signaling cascade.

Mechanism of Action: this compound's Inhibition of the PI3K/AKT Pathway

The primary mechanism by which this compound influences the PI3K/AKT pathway is through the suppression of its upstream activator, MDK. By reducing the levels of MDK, this compound effectively attenuates the activation of the PI3K/AKT cascade. Experimental evidence has demonstrated that treatment of MDK-positive cancer cells with this compound leads to a significant reduction in the phosphorylation of both PI3K and AKT.[2] This dephosphorylation indicates a decrease in the activity of these key signaling nodes.

Downstream Effects of this compound on Apoptosis

The inhibition of the PI3K/AKT pathway by this compound has profound consequences on the cellular machinery that regulates apoptosis. Activated AKT typically phosphorylates and inactivates pro-apoptotic proteins while promoting the expression of anti-apoptotic proteins. By suppressing AKT activity, this compound reverses these effects. Specifically, treatment with this compound has been shown to increase the expression of the pro-apoptotic factor BAD (Bcl-2-associated death promoter).[2] Concurrently, this compound decreases the expression of the anti-apoptotic proteins survivin and XIAP (X-linked inhibitor of apoptosis protein).[2] This shift in the balance of pro- and anti-apoptotic factors ultimately leads to the induction of programmed cell death in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | MDK Expression | This compound IC₅₀ (nM) at 48h | Cell Type |

| H441 | Positive | ~100 | Lung Adenocarcinoma |

| H520 | Positive | ~200 | Squamous Cell Carcinoma |

| A549 | Negative | >500 | Lung Adenocarcinoma |

| NHLF | Negative | >500 | Normal Human Lung Fibroblast |

Data extracted from Hao H, et al. (2013) PLoS ONE 8(8): e71093.[2]

Table 2: Time-Dependent Effects of this compound (50 nM) on PI3K/AKT Pathway Proteins in H441 Cells

| Time (hours) | p-PI3K (relative expression) | p-AKT (relative expression) | Survivin (relative expression) | XIAP (relative expression) | BAD (relative expression) |

| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 12 | Decreased | Decreased | Decreased | Decreased | Increased |

| 24 | Decreased | Decreased | Decreased | Decreased | Increased |

| 48 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |

Qualitative trends extracted from immunoblot images in Hao H, et al. (2013) PLoS ONE 8(8): e71093.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Reagents

-

Cell Lines:

-

H441 (human lung adenocarcinoma), H520 (human lung squamous cell carcinoma), and A549 (human lung adenocarcinoma) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Normal Human Lung Fibroblasts (NHLF) were cultured in FGM-2 BulletKit medium (Lonza).

-

All cells were maintained in a humidified atmosphere of 5% CO₂ at 37°C.

-

-

This compound Compound:

-

The small molecule inhibitor this compound was synthesized and purified as previously described.

-

A stock solution was prepared in dimethyl sulfoxide (DMSO) and diluted in culture medium to the final working concentrations.

-

Immunoblotting

-

Cell Lysis: Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates was determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with the following primary antibodies:

-

anti-phospho-PI3K

-

anti-phospho-AKT (Ser473)

-

anti-survivin

-

anti-XIAP

-

anti-BAD

-

anti-β-actin (as a loading control)

-

-

Detection: After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (WST-8)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

This compound Treatment: The cells were treated with various concentrations of this compound or vehicle (DMSO) for the indicated time periods (e.g., 48 hours).

-

WST-8 Reagent Addition: 10 µL of WST-8 solution (Cell Counting Kit-8) was added to each well.

-

Incubation: The plates were incubated for 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

TUNEL Assay for Apoptosis

-

Cell Preparation: Cells were cultured on chamber slides and treated with this compound or vehicle.

-

Fixation and Permeabilization: The cells were fixed with 4% paraformaldehyde in PBS for 10 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Staining: Apoptosis was detected using an in situ cell death detection kit (e.g., from Roche) according to the manufacturer's instructions. This involves labeling the 3'-OH ends of fragmented DNA with fluorescein-dUTP using the terminal deoxynucleotidyl transferase (TdT) enzyme.

-

Microscopy: The slides were mounted with a DAPI-containing mounting medium to visualize the cell nuclei. Fluorescent images were captured using a fluorescence microscope. The percentage of TUNEL-positive cells was determined by counting the number of green-fluorescent apoptotic cells relative to the total number of DAPI-stained nuclei.

In Vivo Xenograft Mouse Model

-

Animal Model: Six-week-old female BALB/c nude mice were used for the study.

-

Tumor Cell Implantation: H441 cells (5 x 10⁶ cells in 100 µL of PBS) were injected subcutaneously into the flank of each mouse.

-

This compound Treatment: When the tumors reached a palpable size (e.g., ~100 mm³), the mice were randomly assigned to treatment and control groups. This compound (e.g., 10 mg/kg body weight) or vehicle was administered daily via intraperitoneal injection.

-

Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width²) / 2.

-

Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunoblotting or immunohistochemistry).

Conclusion

The small molecule inhibitor this compound represents a promising therapeutic strategy for cancers that are dependent on Midkine signaling. Its ability to suppress the PI3K/AKT pathway provides a clear mechanism for its anti-tumor effects, including the induction of apoptosis. The detailed experimental protocols provided in this guide offer a resource for researchers seeking to further investigate the role of this compound and its interactions with the PI3K/AKT signaling cascade. Further studies are warranted to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, in various cancer models.

References

The Impact of iMDK on Endogenous Midkine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of iMDK, a small molecule inhibitor, on the expression of endogenous midkine (MDK). Midkine is a heparin-binding growth factor implicated in a variety of cellular processes, including cell growth, migration, and angiogenesis, and is notably overexpressed in several malignancies. This compound has emerged as a promising therapeutic agent that targets MDK, and this document details the quantitative data, experimental methodologies, and signaling pathways associated with its mechanism of action.

Quantitative Analysis of this compound's Effect on Midkine Expression

The inhibitory effect of this compound on midkine expression has been quantified in various cancer cell lines. The data consistently demonstrates a dose-dependent reduction in MDK protein levels upon treatment with this compound.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % Reduction in Midkine Protein | Reference |

| H441 | Lung Adenocarcinoma | 25 nM | 48 hours | >90% | |

| HSC-2 | Oral Squamous Cell Carcinoma | 20 nM | Not Specified | Significant Inhibition | [1] |

| SAS | Oral Squamous Cell Carcinoma | 20 nM | Not Specified | Significant Inhibition | [1] |

Table 1: Summary of Quantitative Data on this compound's Effect on Midkine Protein Levels

Core Signaling Pathways Modulated by this compound

This compound exerts its effects by primarily targeting the PI3K/AKT signaling pathway, which is a critical downstream effector of Midkine. By inhibiting this pathway, this compound induces apoptosis in cancer cells that are dependent on Midkine for their survival.

Caption: Midkine signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on endogenous midkine expression and cellular function.

Cell Culture and this compound Treatment

-

Cell Lines:

-

MDK-positive: H441 (lung adenocarcinoma), H520 (squamous cell lung cancer), HSC-2, SAS (oral squamous cell carcinoma).

-

MDK-negative: A549 (lung adenocarcinoma).

-

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM). Control cells are treated with an equivalent amount of DMSO.

Western Blot Analysis of Midkine Expression

This protocol is for the detection and quantification of Midkine protein levels in cell lysates.

-

Lysis Buffer Preparation (RIPA Buffer):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

Add protease inhibitor cocktail immediately before use.

-

-

Protocol Steps:

-

After this compound treatment, wash cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Midkine (e.g., goat anti-human Midkine, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

-

Protocol Steps:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (DMSO-treated) cells.

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

General Protocol Outline:

-

Culture and treat cells with this compound as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs, according to the manufacturer's instructions.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

-

In Vivo Xenograft Mouse Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice.

-

Protocol Steps:

-

Subcutaneously inject MDK-positive cancer cells (e.g., H441) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., 9 mg/kg, intraperitoneally) or a vehicle control (e.g., DMSO) to the respective groups on a predetermined schedule.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for MDK and apoptosis markers).

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Caption: A typical experimental workflow for evaluating this compound.

References

iMDK chemical structure and properties

An In-depth Technical Guide to iMDK: A Novel Inhibitor of Midkine Expression and PI3K Signaling

Introduction

Midkine (MDK) is a heparin-binding growth factor that plays a crucial role in cell proliferation, survival, and migration.[1] Its overexpression is implicated in the pathogenesis of various malignancies, including non-small cell lung cancer, making it a compelling target for therapeutic intervention.[1][2] this compound is a novel small molecule inhibitor that has been shown to suppress the expression of MDK and inhibit the PI3K/AKT signaling pathway, a key downstream effector of MDK.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, as well as detailed experimental protocols for its use in research settings.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 3-(2-(4-Fluorobenzyl)imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one, is a small molecule compound with the following properties:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H13FN2O2S | [4][5] |

| Molecular Weight | 376.4 g/mol | [4][5] |

| CAS Number | 881970-80-5 | [4] |

| Appearance | Solid | [4] |

| Solubility | 10 mM in DMSO | [4] |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F |

Biological Activity and Mechanism of Action

This compound exerts its biological effects through a dual mechanism: the suppression of Midkine (MDK) expression and the inhibition of the PI3K/AKT signaling pathway.[2][3] Notably, this compound does not affect the expression of other growth factors such as Pleiotrophin (PTN) or Vascular Endothelial Growth Factor (VEGF), indicating its specificity.[2][3]

The inhibition of the PI3K/AKT pathway by this compound leads to a downstream cascade of events that promote apoptosis. This includes a reduction in the levels of anti-apoptotic proteins such as XIAP and survivin, and an increase in the levels of the pro-apoptotic protein BAD.[3]

Table 2: In Vitro Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | MDK Expression | Effect of this compound (Concentration) | Outcome | Reference |

| H441 | Positive | Inhibition of cell growth (0-500 nM) | Suppression of PI3K/AKT pathway, induction of apoptosis | [2] |

| H520 | Positive | Inhibition of cell growth | Not specified in detail | [2] |

| A549 | Negative | No reduction in cell viability | Demonstrates specificity of this compound for MDK-expressing cells | [2] |

| NHLF | Negative | No reduction in cell viability | Demonstrates specificity and lack of toxicity to normal cells | [2] |

Table 3: In Vivo Activity of this compound

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| BALB/c nude mice | H441 lung adenocarcinoma xenograft | 9 mg/kg/day, intraperitoneal injection | Significant inhibition of tumor growth | [2] |

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on published literature. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-500 nM) for 48-72 hours.

-

Viability Assessment: Use a standard method such as the trypan blue exclusion assay or a commercially available kit (e.g., MTT, WST-1) to determine the percentage of viable cells.

-

Data Analysis: Plot the percentage of viable cells against the this compound concentration to determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on protein expression and signaling pathways.

-

Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., MDK, p-AKT, AKT, XIAP, survivin, BAD, and a loading control like GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assays

These protocols are used to determine if this compound induces apoptosis in cancer cells.

-

Hoechst Staining:

-

Treat cells with this compound for 48 hours.

-

Stain the cells with Hoechst 33342 dye (1 µg/ml).[6]

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

-

TUNEL Staining:

-

Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using a commercially available kit according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[6]

-

-

Flow Cytometry for Sub-G0/G1 DNA Content:

-

Harvest cells after this compound treatment and fix them in ethanol.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry. An increase in the sub-G0/G1 population is indicative of apoptosis.

-

Visualizations

Signaling Pathway of Midkine and this compound Intervention

Caption: Midkine signaling and points of inhibition by this compound.

Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for evaluating the efficacy of this compound.

References

- 1. Inhibition of the growth factor MDK/midkine by a novel small molecule compound to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

The Discovery and Development of iMDK: A Novel Midkine Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The compound iMDK, chemically identified as 3-[2-(4-fluorobenzyl)imidazo[2,1-beta][1][2]thiazol-6-yl]-2H-chromen-2-one, has emerged as a promising small molecule inhibitor targeting the growth factor Midkine (MDK) for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the compound's inhibitory effects on the PI3K/AKT signaling pathway and the subsequent compensatory activation of the MAPK pathway. This guide also includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate further research and development of this novel therapeutic agent.

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening effort aimed at identifying small molecule inhibitors of Midkine (MDK), a heparin-binding growth factor implicated in tumorigenesis and drug resistance. Researchers at the University of Cincinnati's Drug Discovery Center screened a library of 44,000 compounds. A modified cell line was utilized to detect luciferase activity as an indicator of MDK expression, leading to the identification of this compound as a compound that reproducibly inhibited endogenous MDK protein expression[2].

Mechanism of Action

This compound primarily functions as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway by suppressing the expression of MDK. MDK is known to activate the PI3K/AKT signaling cascade, which promotes cell survival and proliferation while inhibiting apoptosis.

Inhibition of the PI3K/AKT Signaling Pathway

Studies have demonstrated that this compound treatment leads to a dose- and time-dependent decrease in the phosphorylation of both PI3K and its downstream effector, AKT, in cancer cell lines such as H441 lung adenocarcinoma cells. This inhibition of the PI3K/AKT pathway disrupts downstream signaling, resulting in the decreased expression of anti-apoptotic proteins, including survivin and X-linked inhibitor of apoptosis protein (XIAP), and an increased expression of the pro-apoptotic protein BAD[1][3].

Compensatory Activation of the MAPK Pathway

Interestingly, the inhibition of the PI3K/AKT pathway by this compound leads to a compensatory activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This is observed through an increased phosphorylation of Extracellular signal-regulated kinase (ERK1/2) in NSCLC cells following this compound treatment. This adaptive response is a known mechanism of drug resistance, suggesting that a combinatorial therapeutic approach may be more effective.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its potential as an anti-cancer agent, both as a monotherapy and in combination with other targeted agents.

In Vitro Efficacy

While specific IC50 values are not consistently reported across publicly available literature, studies have shown that this compound effectively inhibits the growth of MDK-positive NSCLC cell lines, such as H441 (KRAS mutant) and H520 (squamous cell carcinoma)[2]. Notably, this compound did not significantly reduce the viability of MDK-negative cell lines like A549, nor did it affect normal human lung fibroblasts, indicating a degree of specificity for MDK-expressing cells[2].

Table 1: Summary of In Vitro Effects of this compound on NSCLC Cell Lines

| Cell Line | KRAS Status | MDK Expression | Effect of this compound Treatment |

| H441 | G12V Mutant | Positive | Growth inhibition, apoptosis induction |

| H520 | Wild-Type | Positive | Growth inhibition |

| A549 | G12S Mutant | Negative | No significant effect on viability |

In Vivo Efficacy

In vivo studies using xenograft mouse models have further validated the anti-tumor activity of this compound. Systemic administration of this compound significantly inhibited the growth of H441 lung adenocarcinoma tumors in mice[2].

Table 2: Summary of In Vivo Effects of this compound in a H441 Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Outcome |

| Vehicle Control | N/A | Progressive tumor growth |

| This compound | Not specified in detail | Significant inhibition of tumor growth |

Combination Therapy

The compensatory activation of the MAPK pathway by this compound provides a strong rationale for combination therapy. Studies have shown that co-administration of this compound with a MEK inhibitor, such as PD0325901, leads to a synergistic anti-tumor effect. This combination therapy has been shown to be more effective at inhibiting tumor growth in NSCLC xenograft models than either agent alone.

Table 3: In Vivo Efficacy of this compound in Combination with a MEK Inhibitor

| Treatment Group | Dosing Regimen | Tumor Growth Outcome |

| Vehicle Control | N/A | Progressive tumor growth |

| This compound alone | Not specified in detail | Moderate tumor growth inhibition |

| PD0325901 alone | Not specified in detail | Moderate tumor growth inhibition |

| This compound + PD0325901 | Not specified in detail | Significant synergistic tumor growth inhibition |

Clinical Development

As of the latest available information, there is no publicly registered clinical trial data for the this compound compound. Further investigation is required to determine if this compound has entered clinical development.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of NSCLC cell lines.

-

Materials:

-

NSCLC cell lines (e.g., H441, H520, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

-

Western Blot Analysis for PI3K and MAPK Pathway Proteins

This protocol details the steps for analyzing the phosphorylation status of key proteins in the PI3K and MAPK pathways following this compound treatment.

-

Materials:

-

NSCLC cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and monitoring NSCLC xenografts in mice to evaluate the in vivo efficacy of this compound.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

NSCLC cells (e.g., H441)

-

Matrigel

-

This compound formulation for injection (e.g., in a solution of Cremophor EL and saline)

-

Calipers for tumor measurement

-

Animal monitoring equipment

-

-

Procedure:

-

Subcutaneously inject a suspension of 2-5 x 10^6 NSCLC cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injections).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

-

Conclusion and Future Directions

The this compound compound represents a novel and promising therapeutic strategy for cancers characterized by high MDK expression, particularly NSCLC. Its mechanism of action through the inhibition of the PI3K/AKT pathway has been well-characterized in preclinical models. The observation of compensatory MAPK pathway activation highlights the importance of exploring rational combination therapies to overcome potential resistance mechanisms. While the preclinical data are encouraging, the lack of publicly available clinical trial data indicates that the transition of this compound from a preclinical candidate to a clinical therapeutic is still in its early stages or has not been pursued. Future research should focus on obtaining more comprehensive preclinical data, including detailed dose-response relationships in a wider range of cancer models and a thorough investigation of its pharmacokinetic and pharmacodynamic properties. Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in cancer patients.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.4. Western Blotting and Detection [bio-protocol.org]

An In-Depth Technical Guide to the In Vitro Biological Activity of iMDK

For Researchers, Scientists, and Drug Development Professionals

Introduction

iMDK is a novel small molecule inhibitor with demonstrated in vitro efficacy against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its mechanism of action, effects on key signaling pathways, and its impact on cancer cell proliferation, apoptosis, and angiogenesis. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Mechanism of Action

This compound primarily functions as a potent inhibitor of Phosphoinositide 3-kinase (PI3K). Its mechanism also involves the suppression of the expression of Midkine (MDK), a heparin-binding growth factor implicated in tumorigenesis. The dual action of this compound on both the PI3K signaling pathway and MDK expression contributes to its anti-cancer properties.

The PI3K/AKT Signaling Pathway

The PI3K/AKT signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division and resistance to apoptosis. This compound exerts its anti-tumor effects by directly inhibiting PI3K, a key upstream kinase in this pathway. This inhibition leads to a dose-dependent decrease in the phosphorylation of AKT, a central downstream effector. The deactivation of AKT, in turn, modulates the activity of numerous downstream targets involved in cell survival and apoptosis.[1]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Compensatory Activation of the MAPK/ERK Pathway

A significant finding in the study of this compound's in vitro activity is the unexpected activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This is believed to be a compensatory survival mechanism initiated by the cancer cells in response to the inhibition of the PI3K/AKT pathway. This activation of the MAPK/ERK pathway can confer resistance to this compound as a monotherapy. Consequently, the anti-tumor efficacy of this compound is synergistically enhanced when used in combination with a MEK inhibitor, such as PD0325901, which blocks the MAPK/ERK pathway.

Caption: this compound inhibits PI3K/AKT and activates MAPK/ERK.

In Vitro Biological Activities

Inhibition of Cell Proliferation and Viability

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, most notably in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC). The inhibition of cell viability is dose-dependent. While specific IC50 values for this compound are not consistently reported across all studies, its efficacy is significantly enhanced when combined with MEK inhibitors.

| Cell Line | Cancer Type | Assay | This compound Concentration | Combined Agent | Observation |

| H441, H2009 | NSCLC | Cell Viability | 2.5 µM | PD0325901 (0.5 µM) | Significant inhibition of cell viability |

| A549 | NSCLC | Cell Viability | 0.25 µM | PD0325901 (0.125 µM) | Dramatically inhibited cell viability compared to single agents |

| H520 | NSCLC | Cell Viability | 0.125 µM | PD0325901 (0.25 µM) | Significant inhibition of cell viability |

| HSC-2, SAS | OSCC | Proliferation | Dose-dependent | - | Inhibition of cell proliferation |

Induction of Apoptosis

This compound induces apoptosis in cancer cells, a key mechanism for its anti-tumor activity. The inhibition of the PI3K/AKT pathway by this compound leads to the downregulation of anti-apoptotic proteins such as survivin and XIAP, and the upregulation of pro-apoptotic proteins like BAD.

| Assay | Cell Line | This compound Treatment | Quantitative Observation |

| TUNEL Staining | HSC-2 | 10 and 100 nM for 48 hours | Significant increase in TUNEL-positive (apoptotic) cells |

Inhibition of Angiogenesis

This compound has been shown to inhibit angiogenesis in vitro. This effect is particularly pronounced when this compound is used in combination with a MEK inhibitor. The combination treatment significantly disrupts the tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), a model for angiogenesis.

| Assay | Cell Type | Treatment | Quantitative Observation |

| HUVEC Tube Formation | HUVEC | This compound (10 µM) + PD0325901 (10 µM) for 5 hours | Significant disruption of tube formation (quantified by tube length) |

Cell Cycle Arrest

Preliminary evidence suggests that this compound may induce cell cycle arrest, contributing to its anti-proliferative effects. Further investigation is required to fully elucidate the specific phase of the cell cycle that is targeted by this compound and the underlying molecular mechanisms.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and control vehicle.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control-treated cells.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK signaling pathways following treatment with this compound.

Caption: Workflow for Western Blot analysis.

Protocol:

-

Treat cells with this compound for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Caption: Workflow for the TUNEL assay.

Protocol:

-

Culture cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a solution containing Triton X-100.

-

Incubate the cells with the TUNEL reaction mixture containing TdT and BrdUTP or a fluorescently labeled dUTP.

-

If using BrdUTP, incubate with an anti-BrdU antibody conjugated to a fluorescent dye.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive cells.

HUVEC Tube Formation Assay for Angiogenesis

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Caption: Workflow for the HUVEC tube formation assay.

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with this compound, with or without a MEK inhibitor, and appropriate controls.

-

Incubate the plate for 4-18 hours at 37°C.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Caption: Workflow for cell cycle analysis by PI staining.

Protocol:

-

Culture cells and treat with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice or at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

The in vitro data strongly suggest that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit the PI3K/AKT pathway, suppress MDK expression, induce apoptosis, and inhibit angiogenesis underscores its therapeutic potential. The observation of compensatory MAPK/ERK pathway activation provides a clear rationale for combination therapies with MEK inhibitors to enhance efficacy and overcome potential resistance. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound.

References

Methodological & Application

Application Notes: iMDK, a Novel PI3K Inhibitor for Non-Small Cell Lung Cancer Research

Introduction

iMDK is a potent, small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). It has demonstrated significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines, both as a standalone agent and in combination with other targeted therapies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, colony formation, and key signaling pathways.

Mechanism of Action

In NSCLC cells, this compound effectively suppresses the PI3K/AKT signaling pathway, a critical cascade for cell growth and survival. However, this inhibition can lead to a compensatory activation of the MAPK/ERK pathway.[1] To achieve a more potent anti-cancer effect, this compound is often used in combination with a MEK inhibitor, such as PD0325901, to simultaneously block both the PI3K/AKT and MAPK/ERK pathways.[1] This dual-targeting strategy has been shown to cooperatively suppress tumor growth and angiogenesis.[1]

Data Presentation

Table 1: Recommended Cell Lines and Culture Conditions

| Cell Line | Histology | KRAS Status | Recommended Culture Medium |

| H441 | Lung Adenocarcinoma | G12V | High glucose Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS |

| H2009 | Non-Small Cell Carcinoma | G12A | RPMI 1640 + 10% FBS |

| A549 | Lung Carcinoma | G12S | High glucose DMEM + 10% FBS |

| H520 | Lung Squamous Cell Carcinoma | Wild-Type | RPMI 1640 + 10% FBS |

| HUVEC | Human Umbilical Vein Endothelial Cells | N/A | Endothelial Cell Growth Medium |

Table 2: Recommended Concentrations for this compound and PD0325901 in NSCLC Cell Lines

| Cell Line | This compound (Single Agent) | PD0325901 (Single Agent) | This compound (Combination) | PD0325901 (Combination) |

| H441 | 50 - 500 nM | 50 - 500 nM | 2.5 µM | 0.5 µM |

| H2009 | Not specified | Not specified | 2.5 µM | 0.5 µM |

| H520 | Not specified | Not specified | 0.125 µM | 0.25 µM |

| A549 | Not specified | Not specified | 0.25 µM | 0.125 µM |

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1 Method)

This protocol outlines the measurement of cell viability in response to this compound treatment using a WST-1 assay.

Materials:

-

NSCLC cells (e.g., H441, H2009, A549, H520)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

PD0325901 (dissolved in DMSO)

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound and/or PD0325901 in culture medium. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C, or until a significant color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

-

NSCLC cells (e.g., H441, H2009)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

PD0325901 (dissolved in DMSO)

-

6-well cell culture plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Allow cells to attach for 24 hours.

-

Treat the cells with the desired concentrations of this compound and/or PD0325901.

-

Incubate the plates for 14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

-

After 14 days, wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Gently wash the wells with water until the background is clear.

-

Air dry the plates and count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

Protocol 3: Western Blot Analysis of PI3K and MAPK Pathways

This protocol details the analysis of key protein phosphorylation events in the PI3K and MAPK pathways following this compound treatment.

Materials:

-

NSCLC cells (e.g., H441)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

PD0325901 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-phospho-AKT (Ser473), anti-ERK, anti-phospho-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound and/or PD0325901 for the desired time (e.g., 6 or 24 hours).[1]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control.

Mandatory Visualization

Caption: General experimental workflow for studying the effects of this compound.

Caption: Signaling pathways affected by this compound and combinatorial treatment.

References

Application Notes and Protocols for In Vivo Protein Modulation in Xenograft Mouse Models

These application notes provide detailed protocols and data for researchers utilizing targeted protein modulation strategies in xenograft mouse models. Two distinct approaches are detailed: the use of the small molecule inhibitor iMDK to target the Midkine (MDK) growth factor, and the application of the dTAG system , an inducible degron technology for rapid and specific protein degradation.

Section 1: this compound as a Small Molecule Inhibitor in Xenograft Models

This compound is a small molecule compound that functions as an inhibitor of Midkine (MDK), a heparin-binding growth factor implicated in tumor growth and angiogenesis.[1][2] It has been shown to suppress tumor progression in various cancer types, including non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma.[2][3]

Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting the expression of MDK.[1] This leads to the suppression of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1] Interestingly, while inhibiting the PI3K pathway, this compound has been observed to activate the MAPK/ERK pathway, potentially as a compensatory mechanism in cancer cells.[3] The combination of this compound with a MEK inhibitor (like PD0325901) has been shown to cooperatively enhance anti-tumor activity by suppressing both pathways.[3] Furthermore, this compound has been found to inhibit angiogenesis, a critical process for tumor growth, by suppressing the expression of vascular endothelial growth factor (VEGF) and inhibiting endothelial cell tube formation.[2][3]

Figure 1. this compound Signaling Pathway.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data from a study using this compound in a xenograft mouse model of non-small cell lung cancer (H441 cells).[3]

| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | N/A | ~1400 | 0% |

| This compound | 9 mg/kg, daily intraperitoneal injection | ~700 | ~50% |

| PD0325901 | 5 mg/kg, 5 times a week, oral | ~800 | ~43% |

| This compound + PD0325901 | Combined dosages as above | ~300 | ~79% |

Experimental Protocol: this compound in a Xenograft Mouse Model

This protocol is based on methodologies described for studying this compound in NSCLC xenografts.[3]

1. Cell Culture and Preparation:

-

Culture human non-small cell lung cancer cells (e.g., H441) in appropriate media until they are 70-80% confluent.

-

Harvest the cells using trypsin-EDTA, wash with PBS, and centrifuge.[4]

-

Resuspend the cell pellet in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 3.0 x 10⁶ viable cells per injection volume (e.g., 100-300 µL).[4] Keep cells on ice.[5]

2. Animal Handling and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude mice), 4-6 weeks old, acclimatized for at least 3-5 days.[4]

-

Inject 3.0 x 10⁶ cells subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[4]

-

Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[4]

3. Treatment Administration:

-

Once tumors reach an average volume of approximately 50-60 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, MEK inhibitor alone, combination).[3][4]

-

Prepare this compound for injection (e.g., dissolved in a suitable vehicle like DMSO).

-

Administer this compound via intraperitoneal injection daily at a dose of 9 mg/kg.[3]

-

For combination studies, a MEK inhibitor like PD0325901 can be administered orally 5 times a week at 5 mg/kg.[3]

4. Monitoring and Endpoint Analysis:

-

Measure tumor volumes with digital calipers every day or every other day.[3]

-

Monitor animal weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31/PECAM-1) or Western blotting to assess protein expression and pathway inhibition.[3][6][7]

Section 2: The dTAG System for Inducible Protein Degradation in Xenograft Models

The dTAG (degradation tag) system is a chemical biology tool that enables rapid, selective, and reversible degradation of a target protein in vitro and in vivo.[8] It utilizes a heterobifunctional small molecule that links a protein of interest, tagged with a mutant FKBP12F36V domain, to an endogenous E3 ubiquitin ligase, leading to the proteasomal degradation of the tagged protein.[8][9]

Workflow for Using the dTAG System in a Xenograft Model

The overall process involves engineering a cell line to express the dTAG-fused protein of interest, establishing a xenograft model with these cells, and then administering the dTAG molecule to induce protein degradation.

Figure 2. dTAG Xenograft Workflow.

Data Presentation: In Vivo Protein Degradation with dTAG-13

This table summarizes data from a study demonstrating in vivo degradation of a luciferase-FKBP12F36V fusion protein in a leukemia xenograft model.[9]

| Time Point | Treatment Group | Normalized Bioluminescent Signal | Observation |

| 4 hours post-treatment | Vehicle | ~1.0 | No change in protein level |

| 4 hours post-treatment | dTAG-13 | ~0.2 | Significant and rapid protein degradation |

| 28 hours post-final treatment | dTAG-13 | ~1.0 | Recovery of protein expression, demonstrating reversibility |

Experimental Protocol: dTAG System in a Xenograft Mouse Model

This protocol provides a general framework for using the dTAG system in a solid tumor xenograft model.

1. Generation of dTAG-Expressing Cell Line:

-

Engineer the cancer cell line of interest to express the target protein fused with the FKBP12F36V tag. This can be achieved via:

-

Select and validate single-cell clones to ensure correct integration, expression of the fusion protein, and preserved functionality.

-

Perform in vitro experiments by treating the cells with a dTAG molecule (e.g., dTAG-13) to confirm efficient and on-target protein degradation.[9]

2. Xenograft Model Establishment:

-

Follow the procedures outlined in Section 1, Protocol step 2 (Animal Handling and Tumor Implantation), using the validated dTAG-expressing cell line.

3. In Vivo Degradation and Analysis:

-

Once tumors are established, randomize mice into treatment groups (vehicle vs. dTAG molecule).

-

Administer the dTAG molecule. For example, dTAG-13 has been used effectively in vivo.[9] The formulation and route of administration may need optimization to maximize degradation while minimizing toxicity.[12]

-

Monitor the extent and kinetics of protein degradation in the tumor. This can be done by:

-

Evaluate the therapeutic effect of degrading the target protein by monitoring tumor growth, animal survival, and relevant pharmacodynamic biomarkers.[3]

References

- 1. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Midkine Inhibitor this compound Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel PI3K inhibitor this compound suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Protein Profiles From Treated Xenograft Tumor Models Identifies an Antibody Panel for Formalin-fixed and Paraffin-embedded (FFPE) Tissue Analysis by Reverse Phase Protein Arrays (RPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 9. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for iMDK in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide recommended concentrations and detailed protocols for the use of iMDK, a potent PI3K inhibitor, in various in vitro assays. This compound has been shown to suppress the PI3K/AKT signaling pathway while paradoxically activating the MAPK/ERK pathway in certain cancer cell lines. The following information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Recommended this compound Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific research question. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

| Assay Type | Cell Line(s) | This compound Concentration | Incubation Time | Notes |

| PI3K/AKT Pathway Inhibition | H441 (Lung Adenocarcinoma) | 50–500 nM | 72 hours | Dose-dependent suppression of AKT phosphorylation.[1][2][3] |

| Cell Viability (in combination with MEK inhibitor PD0325901) | H441, H2009 (NSCLC) | 2.5 µM | 72 hours | Used with 0.5 µM PD0325901.[1][2] |

| H520 (NSCLC) | 0.125 µM | 72 hours | Used with 0.25 µM PD0325901.[1][2] | |

| A549 (NSCLC) | 0.25 µM | 72 hours | Used with 0.125 µM PD0325901.[1][2] | |

| Angiogenesis (Tube Formation) | HUVEC | 10 µM | 5 hours | Used in combination with 10 µM PD0325901.[4] |

Signaling Pathways Modulated by this compound

This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). Inhibition of PI3K blocks the conversion of PIP2 to PIP3, leading to reduced activation of AKT and its downstream effectors, thereby inhibiting cell survival and proliferation. Interestingly, in some non-small cell lung cancer (NSCLC) cells, this compound treatment has been observed to cause a compensatory activation of the MAPK/ERK pathway.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability using a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (and PD0325901 if used in combination)

-

96-well clear flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound (and PD0325901) in complete medium at 2X the final desired concentration.

-

Carefully remove the medium from each well and add 100 µL of the appropriate drug dilution. Include vehicle control (e.g., DMSO) wells.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-